molecular formula C8H17NO2 B13563504 methyl (3R)-3-aminoheptanoate

methyl (3R)-3-aminoheptanoate

Cat. No.: B13563504
M. Wt: 159.23 g/mol
InChI Key: UKWDJFBVMLITOC-SSDOTTSWSA-N
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Description

Methyl (3R)-3-aminoheptanoate is an organic compound that belongs to the class of amino esters It is characterized by the presence of an amino group (-NH2) attached to the third carbon of a heptanoate chain, with a methyl ester functional group at the terminal end

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl (3R)-3-aminoheptanoate can be synthesized through several methods. One common approach involves the esterification of 3-aminoheptanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete conversion of the acid to the ester.

Another method involves the use of a Grignard reagent, where 3-bromoheptanoic acid is reacted with methyl magnesium bromide to form the desired ester. This reaction is carried out in an anhydrous environment to prevent the hydrolysis of the Grignard reagent.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The esterification reaction can be scaled up using large reactors with precise control over temperature and pressure. Additionally, purification steps such as distillation and crystallization are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

Methyl (3R)-3-aminoheptanoate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form a nitro group (-NO2) under strong oxidizing conditions.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as pyridine.

Major Products Formed

    Oxidation: Formation of methyl (3R)-3-nitroheptanoate.

    Reduction: Formation of methyl (3R)-3-aminoheptanol.

    Substitution: Formation of various substituted heptanoates depending on the reagents used.

Scientific Research Applications

Methyl (3R)-3-aminoheptanoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Studied for its potential role in biochemical pathways and as a precursor for amino acid derivatives.

    Medicine: Investigated for its potential therapeutic properties, including its use as an intermediate in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of methyl (3R)-3-aminoheptanoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the ester group can undergo hydrolysis to release the active amino acid, which can participate in metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    Methyl (3R)-3-hydroxyheptanoate: Similar structure but with a hydroxyl group instead of an amino group.

    Methyl (3R)-3-chloroheptanoate: Contains a chlorine atom in place of the amino group.

    Methyl (3R)-3-methylheptanoate: Features an additional methyl group on the heptanoate chain.

Uniqueness

Methyl (3R)-3-aminoheptanoate is unique due to the presence of the amino group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.

Biological Activity

Methyl (3R)-3-aminoheptanoate is an amino acid derivative that has garnered attention for its potential biological activities and applications in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound is characterized by the following structure:

  • Chemical Formula : C₈H₁₅NO₂
  • Molecular Weight : 157.21 g/mol
  • Functional Groups : Amino group (-NH₂), ester group (-COO-)

The presence of an amino group allows it to participate in various biochemical interactions, while the ester group can undergo hydrolysis, releasing the active amino acid into biological systems.

The biological activity of this compound primarily involves its interaction with specific molecular targets, including enzymes and receptors. Key mechanisms include:

  • Enzyme Interaction : The amino group can form hydrogen bonds with active sites of enzymes, influencing their catalytic activity. This interaction may modulate enzyme kinetics and substrate specificity.
  • Hydrolysis : The ester group can be hydrolyzed to release the amino acid, which may then engage in various metabolic pathways.

1. Enzymatic Activity

Research indicates that this compound can serve as a substrate or inhibitor for specific enzymes involved in metabolic processes. For instance, studies have shown that it interacts with enzymes that catalyze amino acid metabolism, potentially influencing pathways such as protein synthesis and energy metabolism .

2. Therapeutic Potential

This compound is being investigated for its potential therapeutic applications. Its role as a precursor in the synthesis of bioactive compounds suggests it may have implications in drug development, particularly in creating novel pharmaceuticals targeting metabolic disorders or neurodegenerative diseases .

Case Study 1: Enzymatic Kinetics

A study published in PubMed Central explored the kinetic properties of this compound as a substrate for a specific enzyme involved in amino acid metabolism. The results demonstrated that varying concentrations of the compound influenced the reaction rates significantly, indicating its potential as a regulatory molecule in metabolic pathways .

Case Study 2: Drug Development

In a recent investigation, researchers synthesized novel derivatives of this compound to evaluate their biological activity against cancer cell lines. The derivatives exhibited varying degrees of cytotoxicity, suggesting that modifications to the compound could enhance its therapeutic efficacy .

Data Table: Summary of Biological Activities

Activity TypeDescriptionReference
Enzyme InteractionModulates enzyme kinetics through hydrogen bonding
Therapeutic ApplicationsPotential use in drug development for metabolic disorders
CytotoxicityExhibits varying cytotoxic effects on cancer cells

Properties

Molecular Formula

C8H17NO2

Molecular Weight

159.23 g/mol

IUPAC Name

methyl (3R)-3-aminoheptanoate

InChI

InChI=1S/C8H17NO2/c1-3-4-5-7(9)6-8(10)11-2/h7H,3-6,9H2,1-2H3/t7-/m1/s1

InChI Key

UKWDJFBVMLITOC-SSDOTTSWSA-N

Isomeric SMILES

CCCC[C@H](CC(=O)OC)N

Canonical SMILES

CCCCC(CC(=O)OC)N

Origin of Product

United States

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